6-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound that belongs to the isoquinoline class of heterocyclic aromatic organic compounds. Its structural uniqueness is defined by the presence of a methoxy group at the sixth position and a methyl group at the first position on the dihydroisoquinoline ring. This compound is identified by the chemical formula C_11H_13NO and has a CAS number of 70241-06-4. Isoquinolines are known for their diverse biological activities and potential applications in medicinal chemistry, making 6-Methoxy-1-methyl-3,4-dihydroisoquinoline an interesting subject of study in various scientific fields.
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through several methods, with one common approach involving the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives. This method typically includes the following steps:
The synthesis can also utilize various solvents and reagents, including acetonitrile as a solvent and sulfuric acid for cyclization processes .
The molecular structure of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline features a bicyclic framework typical of isoquinolines. The compound's structure can be represented as follows:
Where:
The structural data reveals that this compound exhibits unique electronic properties due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets.
6-Methoxy-1-methyl-3,4-dihydroisoquinoline participates in various chemical reactions, including:
Common reagents used in these reactions include methyl bromoacetate for alkylation and sulfuric acid for cyclization. These reactions highlight the compound's versatility as an intermediate in organic synthesis .
The mechanism of action for 6-Methoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in biological systems. Notably, it has been identified as a positive allosteric modulator of glucagon-like peptide-1 receptors and glucose-dependent insulinotropic polypeptide receptors. These interactions suggest potential roles in modulating insulin secretion and glucose metabolism, making it relevant for research into diabetes treatment .
6-Methoxy-1-methyl-3,4-dihydroisoquinoline exhibits several physical and chemical properties:
These properties are crucial for understanding its behavior in different environments and its applicability in various scientific studies .
The scientific applications of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline are diverse:
Future research directions may include investigating its biological activities further and exploring its therapeutic potential based on known isoquinoline activities .
6-Methoxy-1-methyl-3,4-dihydroisoquinoline (CAS 70241-06-4) emerged as a synthetic analogue of naturally occurring isoquinoline alkaloids, pivotal in expanding structure-activity relationship (SAR) studies. Its development traces back to efforts to simplify complex alkaloid scaffolds like papaverine while retaining biological relevance. Early synthetic routes adapted the Bischler-Napieralski reaction, enabling efficient access to the 3,4-dihydroisoquinoline core for pharmacological screening [4] [9]. This compound gained prominence as a versatile precursor in asymmetric hydrogenation studies, particularly for evaluating chiral ruthenium catalysts' efficiency and stereoselectivity in producing tetrahydroisoquinoline pharmacophores [9]. Its structural simplicity facilitated explorations into the role of methoxy group positioning on receptor binding, bridging natural product chemistry and rational drug design.
6-Methoxy-1-methyl-3,4-dihydroisoquinoline belongs to the partially saturated isoquinoline subclass, characterized by a non-aromatic pyridine ring fused to a benzene ring with specific substituents:
Table 1: Key Structural Identifiers of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline
Property | Value/Descriptor | Reference Source |
---|---|---|
CAS Registry Number | 70241-06-4 | [2] [5] |
IUPAC Name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | [3] |
Molecular Formula | C₁₁H₁₃NO | [1] [2] |
Molecular Weight | 175.23 g/mol | [2] [5] |
Key Synonyms | 3,4-Dihydro-6-methoxy-1-methylisoquinoline; 1-Methyl-6-methoxy-3,4-dihydroisoquinoline | [2] |
Although primarily synthetic, the compound's design mimics biosynthetic precursors of natural isoquinoline alkaloids. Two primary routes dominate its laboratory synthesis:
Non-Phenolic Pathway (Bischler-Napieralski Route):Starting from 6-methoxy-2,3-dihydro-1H-inden-1-one, a Schmidt reaction with sodium azide and methanesulfonic acid yields 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent thionation (Lawesson’s reagent) and hydrazination yield the hydrazone intermediate, which undergoes cyclodehydration to form the target dihydroisoquinoline [4].
Phenethylamine Route:3,4-Dimethoxyphenethylamine undergoes N-methylation and formylation. Cyclization via formamide intermediates using agents like oxalyl chloride or POCl₃ furnishes the 3,4-dihydroisoquinoline core. Modern adaptations employ efficient one-pot protocols:
Phenethylamine + Ethyl formate → Formamide Formamide + Oxalyl chloride + PTA catalyst → Cyclization Crystallization → Pure product (Yields >75%, Purity >99%)
This method minimizes waste and bypasses unstable intermediates [6] [9].
6-Methoxy-1-methyl-3,4-dihydroisoquinoline serves two primary roles in drug discovery: as a direct synthetic target and as a scaffold for complex heterocycles. Key research drivers include:
Anticonvulsant Development: It acts as the core structure for triazoloisoquinoline derivatives. Compound 9a (9-hexyloxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one), synthesized from this scaffold, exhibits potent activity in maximal electroshock (MES) tests (ED₅₀ = 63.31 mg/kg), surpassing valproate and demonstrating a high protective index (PI > 7.9). Activity correlates with alkoxy chain length at C9 and electron-withdrawing benzyl substituents [4].
Antibacterial Agents: Tricyclic derivatives synthesized via [2+3] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) show activity against Gram-positive pathogens. Notably, compound 8d inhibits Staphylococcus aureus (MIC = 16 µg/mL), while 8f is effective against Streptococcus pneumoniae (MIC = 32 µg/mL) [7].
Table 2: Pharmacological Potential of Key Derivatives
Derivative | Biological Activity | Potency | Structural Features |
---|---|---|---|
9a | Anticonvulsant (MES test) | ED₅₀ = 63.31 mg/kg | C9-hexyloxy chain |
8d | Anti-Staphylococcus aureus | MIC = 16 µg/mL | C7 aryl ether substitution |
8f | Anti-Streptococcus pneumoniae | MIC = 32 µg/mL | Unsubstituted C7 position |
The structural adaptability of 6-methoxy-1-methyl-3,4-dihydroisoquinoline—through N-alkylation, electrophilic substitution, or cycloaddition—ensures its enduring role in probing new therapeutic avenues and synthetic methodologies.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7